molecular formula C12H22N2O3 B2782114 (R)-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate CAS No. 1349699-95-1

(R)-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate

Cat. No.: B2782114
CAS No.: 1349699-95-1
M. Wt: 242.319
InChI Key: CONPRZLGGUBBMG-SECBINFHSA-N
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Description

®-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate typically involves the reaction of ®-tert-butyl 3-aminopyrrolidine-1-carboxylate with oxetane derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction temperature is maintained between 0°C to room temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium hydride in DMF at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding oxetane derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate
  • (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate

Uniqueness

®-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the tert-butyl group, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound in the development of chiral drugs and other specialized applications.

Properties

IUPAC Name

tert-butyl (3R)-3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-5-4-9(6-14)13-10-7-16-8-10/h9-10,13H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONPRZLGGUBBMG-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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